molecular formula C8H6BrN3 B1270403 5-Bromo-2-(1H-pyrrol-1-yl)pyrimidine CAS No. 478258-70-7

5-Bromo-2-(1H-pyrrol-1-yl)pyrimidine

Cat. No. B1270403
M. Wt: 224.06 g/mol
InChI Key: QOVHYYVLNOSCPT-UHFFFAOYSA-N
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Description

Pyrimidine derivatives, such as 5-Bromo-2-(1H-pyrrol-1-yl)pyrimidine, are of significant interest due to their wide range of applications in the development of pharmaceuticals and materials. These compounds are characterized by the presence of a pyrimidine ring, a six-membered heterocyclic ring containing nitrogen atoms, which is modified by various substituents to achieve desired properties and activities.

Synthesis Analysis

The synthesis of pyrimidine derivatives often involves multi-step reactions starting from simple precursors. For example, 7-substituted-5-aryl-pyrrolo[2,3-d]pyrimidines are synthesized from alpha-bromoacetophenones, indicating a method that could be adapted for 5-Bromo-2-(1H-pyrrol-1-yl)pyrimidine synthesis (Widler et al., 2001).

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives can be elucidated using various spectroscopic techniques, such as FT-IR, FT-RAMAN, NMR, and UV-Vis. Computational analysis, including density functional theory (DFT), provides insights into the molecular geometry, vibrational wavenumbers, and electronic properties (Chandralekha et al., 2020).

Chemical Reactions and Properties

Pyrimidine derivatives undergo various chemical reactions, including halogen-mediated oxidative cyclization, Suzuki cross-coupling, and Buchwald–Hartwig amination. These reactions are useful for the diversification and functionalization of the pyrimidine nucleus, enhancing their utility as synthetic intermediates (Tang et al., 2014).

Physical Properties Analysis

The physical properties of pyrimidine derivatives, such as solubility, melting point, and crystal structure, are crucial for their practical applications. X-ray diffraction analysis and thermal tools are employed to characterize these compounds and understand their stability and behavior under different conditions (Barakat et al., 2017).

Chemical Properties Analysis

The chemical properties of pyrimidine derivatives, including reactivity, electronic structure, and potential for interaction with biological targets, are studied through NMR chemical shifts, electronic spectra assignments, and molecular electrostatic potential maps. These analyses help predict the compound's behavior in chemical reactions and its interaction with biological systems (Barakat et al., 2017).

Scientific Research Applications

Synthesis and Structural Studies

  • Synthesis Techniques : 5-Bromo-2-(1H-pyrrol-1-yl)pyrimidine has been utilized in various synthesis processes. For instance, Brown, Burdon, and Slatcher (1968) demonstrated its use in the synthesis of pseudouridine and 5-β-D-ribofuranosyluridine (Brown, Burdon, & Slatcher, 1968). Similarly, Adhikari et al. (2012) prepared a series of pyrimidine derivatives using 5-bromo-2-(3,5-diaryl-4,5-dihydro-1H-pyrazol-1-yl)pyrimidine, highlighting its role in the development of new chemical compounds (Adhikari et al., 2012).

  • Computational and Molecular Studies : Chandralekha et al. (2020) conducted spectroscopic and computational analysis of 5-bromo-2-hydroxy pyrimidine, illustrating the compound's significance in molecular structure studies (Chandralekha, Hemamalini, Muthu, & Sevvanthi, 2020).

Biomedical Research

  • Antiviral and Antimicrobial Properties : The compound has been evaluated for its potential in antiviral and antimicrobial activities. For example, Bergstrom et al. (1984) assessed the antiviral properties of various tubercidin analogues, including 5-bromo variants, against RNA and DNA viruses (Bergstrom et al., 1984). Verbitskiy et al. (2017) synthesized 5-aryl-4-(5-nitrofuran-2-yl)-pyrimidines, including those derived from 5-bromo-4-(furan-2-yl)pyrimidine, to investigate their antibacterial activities (Verbitskiy et al., 2017).

Safety And Hazards

The compound is associated with several hazard statements including H302, H312, H315, H319, H332, and H335 . Precautionary measures include P260, P262, P270, P280, P305 + P351 + P338, and P402 + P404 .

properties

IUPAC Name

5-bromo-2-pyrrol-1-ylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrN3/c9-7-5-10-8(11-6-7)12-3-1-2-4-12/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOVHYYVLNOSCPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=C1)C2=NC=C(C=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20363386
Record name 5-Bromo-2-(1H-pyrrol-1-yl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20363386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2-(1H-pyrrol-1-yl)pyrimidine

CAS RN

478258-70-7
Record name 5-Bromo-2-(1H-pyrrol-1-yl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20363386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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